molecular formula C14H21NO7 B8114349 t-Butoxycarbonyl-PEG1-NHS ester

t-Butoxycarbonyl-PEG1-NHS ester

Cat. No.: B8114349
M. Wt: 315.32 g/mol
InChI Key: OKCYHIBRCGKAEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butoxycarbonyl-PEG1-NHS ester typically involves the reaction of t-butoxycarbonyl-protected PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

t-Butoxycarbonyl-PEG1-NHS ester primarily undergoes substitution reactions. The NHS ester moiety reacts with primary amines to form stable amide bonds. The t-boc protecting group can be removed under acidic conditions to expose the free amine group for further reactions .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include amide-linked conjugates with primary amines and deprotected PEG derivatives after t-boc removal .

Scientific Research Applications

t-Butoxycarbonyl-PEG1-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface coatings.

Mechanism of Action

The mechanism of action of t-Butoxycarbonyl-PEG1-NHS ester involves the formation of covalent bonds with primary amines through the NHS ester moiety. This reaction is highly specific and efficient, allowing for the targeted modification of biomolecules and surfaces. The t-boc group serves as a protecting group that can be removed under acidic conditions to expose the free amine group for further conjugation .

Comparison with Similar Compounds

Similar Compounds

  • t-Butoxycarbonyl-PEG2-NHS ester
  • t-Butoxycarbonyl-PEG3-NHS ester
  • Methoxy-PEG-NHS ester

Uniqueness

t-Butoxycarbonyl-PEG1-NHS ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The t-boc protecting group offers additional versatility in synthetic applications, allowing for controlled deprotection and subsequent reactions .

Properties

IUPAC Name

tert-butyl 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7/c1-14(2,3)21-12(18)6-8-20-9-7-13(19)22-15-10(16)4-5-11(15)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCYHIBRCGKAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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